molecular formula C29H14Br14O2 B12695374 4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) CAS No. 66165-57-9

4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole)

Cat. No.: B12695374
CAS No.: 66165-57-9
M. Wt: 1513.1 g/mol
InChI Key: CAGMCUQGHVJVQG-UHFFFAOYSA-N
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Description

4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) is a complex organic compound known for its significant bromine content. This compound is primarily used in various industrial applications due to its unique chemical properties, including its high thermal stability and flame retardant capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) typically involves multiple steps, starting with the bromination of anisole derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes, often carried out in specialized reactors to handle the corrosive nature of bromine. The process is optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of brominated phenols, while reduction can yield less brominated derivatives .

Scientific Research Applications

4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) exerts its effects is primarily through its ability to interfere with combustion processes. The bromine atoms in the compound release bromine radicals upon heating, which then react with free radicals in the flame, effectively quenching the combustion process. This makes it an effective flame retardant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) is unique due to its high bromine content and specific structural configuration, which provides superior flame retardant properties compared to some of its counterparts .

Properties

CAS No.

66165-57-9

Molecular Formula

C29H14Br14O2

Molecular Weight

1513.1 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-[[2,6-dibromo-4-[2-[3,5-dibromo-4-[(2,3,4,5,6-pentabromophenyl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene

InChI

InChI=1S/C29H14Br14O2/c1-29(2,9-3-13(30)27(14(31)4-9)44-7-11-17(34)21(38)25(42)22(39)18(11)35)10-5-15(32)28(16(33)6-10)45-8-12-19(36)23(40)26(43)24(41)20(12)37/h3-6H,7-8H2,1-2H3

InChI Key

CAGMCUQGHVJVQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OCC4=C(C(=C(C(=C4Br)Br)Br)Br)Br)Br

Origin of Product

United States

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